molecular formula C32H33N3O B4650897 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide

Cat. No.: B4650897
M. Wt: 475.6 g/mol
InChI Key: HTZFZXHRLFBMFQ-UHFFFAOYSA-N
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Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a piperazine ring, a benzyl group, and a diphenylpropanamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is formed by the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base, such as sodium hydroxide, to form the benzylpiperazine intermediate.

    Coupling with phenyl groups: The benzylpiperazine intermediate is coupled with 4-bromobenzyl chloride to introduce the phenyl groups.

    Formation of the diphenylpropanamide moiety: The final step involves the reaction of the benzylpiperazine intermediate with diphenylacetic acid chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or phenyl rings are replaced with other groups using suitable reagents and conditions.

    Hydrolysis: Hydrolysis of the amide bond can be achieved using acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its antimicrobial, antifungal, and antiviral activities. Studies have shown that piperazine derivatives can inhibit the growth of various microorganisms.

    Medicine: The compound has potential therapeutic applications as an antipsychotic, antidepressant, and antimalarial agent. It has been shown to interact with specific receptors in the brain, leading to its psychotropic effects.

    Industry: N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors in the central nervous system, such as serotonin and dopamine receptors, leading to its psychotropic effects. It can also inhibit the activity of enzymes involved in the biosynthesis of neurotransmitters, thereby modulating their levels in the brain. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide can be compared with other piperazine derivatives, such as:

    N-[4-(4-methylpiperazin-1-yl)phenyl]-2-chloroacetamide: This compound has similar structural features but differs in its substitution pattern, leading to different biological activities.

    4-(4-benzylpiperazin-1-yl)aniline: This compound lacks the diphenylpropanamide moiety, which affects its chemical properties and biological activities.

    N-phenyl-2-(4-benzylpiperazin-1-yl)acetamide: This compound has a different acyl group, which influences its pharmacological profile.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O/c1-32(27-13-7-3-8-14-27,28-15-9-4-10-16-28)31(36)33-29-17-19-30(20-18-29)35-23-21-34(22-24-35)25-26-11-5-2-6-12-26/h2-20H,21-25H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZFZXHRLFBMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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